(+-)-3-Phenyllactic acid

Description

DL-3-Phenyllactic acid has been reported in Rosa taiwanensis, Secale cereale, and other organisms with data available.

alpha-hydroxy analog of phenylalanine; RN given refers to cpd without isomeric designation

Structure

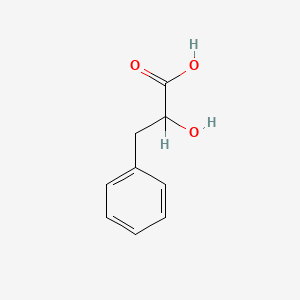

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXXWSYKYCBWHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57618-25-4 (mono-Na salt), 57618-26-5 (Ca salt) | |

| Record name | 3-Phenyllactic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30862436 | |

| Record name | Benzenepropanoic acid, .alpha.-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenyllactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000779 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

828-01-3 | |

| Record name | (±)-3-Phenyllactic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=828-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyllactic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-3-Phenyllactic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanoic acid, .alpha.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanoic acid, .alpha.-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-3-phenyllactic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYL-DL-LACTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC6T4O59BK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenyllactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000779 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

98 °C | |

| Record name | Phenyllactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000779 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to (+-)-3-Phenyllactic Acid: Core Chemical Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+-)-3-Phenyllactic acid (PLA), a racemic mixture of D- and L-3-phenyllactic acid, is a hydroxylated derivative of the amino acid phenylalanine. It is a compound of significant interest due to its broad-spectrum antimicrobial properties and its presence in various natural sources, including honey and fermented foods produced by lactic acid bacteria.[1] This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, alongside detailed experimental protocols for its synthesis, purification, and characterization.

Core Chemical and Physical Properties

The essential chemical and physical properties of this compound and its individual enantiomers are summarized below. These values are compiled from various chemical suppliers and databases and may vary slightly depending on the specific grade and supplier.

General Properties

| Property | Value | Source |

| Chemical Name | 2-Hydroxy-3-phenylpropanoic acid | IUPAC |

| Synonyms | DL-3-Phenyllactic acid, (±)-3-Phenyllactic Acid | - |

| Molecular Formula | C₉H₁₀O₃ | [2] |

| Molecular Weight | 166.17 g/mol | [2] |

| Appearance | White to off-white crystalline powder or solid | [3] |

Enantiomer-Specific Properties

| Property | This compound (Racemic) | L-(-)-3-Phenyllactic acid | D-(+)-3-Phenyllactic acid |

| CAS Number | 828-01-3 | 20312-36-1 | 7326-19-4 |

| Melting Point | 95-98 °C | 121-125 °C | 122-125 °C |

| Optical Rotation | Not Applicable | [α]20/D ≈ -20° (c=1 in H₂O) | [α]20/D ≈ +19° (c=1 in H₂O) |

Solubility

| Solvent | Solubility of this compound |

| Water | Soluble |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL |

| Ethanol | Soluble |

| Methanol | Soluble |

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis, purification, and spectroscopic characterization of this compound.

Chemical Synthesis of this compound

The synthesis of racemic 3-phenyllactic acid can be achieved through the reduction of phenylpyruvic acid. Phenylpyruvic acid itself can be synthesized from α-acetaminocinnamic acid.

Step 1: Synthesis of Phenylpyruvic Acid [4]

-

Hydrolysis of α-acetaminocinnamic acid: In a 500-mL flask equipped with a reflux condenser, combine 10 g (0.05 mole) of α-acetaminocinnamic acid with 200 mL of 1 N hydrochloric acid.

-

Reflux: Heat the mixture to boiling and maintain reflux for three hours to complete the hydrolysis.

-

Isolation of Phenylpyruvic Acid:

-

If a small amount of oil separates, filter the hot solution to remove it.

-

Allow the filtrate to cool slowly to room temperature, and then place it in a refrigerator to facilitate the crystallization of phenylpyruvic acid.

-

Collect the crystals by vacuum filtration using a Büchner funnel and wash them with a small amount of ice-cold water.

-

The filtrate and washings can be combined and extracted with four 50-mL portions of diethyl ether.

-

Evaporate the ether from the combined extracts at room temperature, finally under vacuum in a desiccator.

-

Combine this second crop of crystals with the first and dry them in a vacuum desiccator over calcium chloride and potassium hydroxide.

-

Step 2: Reduction of Phenylpyruvic Acid to this compound

This is a generalized procedure; specific reducing agents and conditions may vary. Sodium borohydride (NaBH₄) is a common and effective reducing agent for this transformation.

-

Dissolution: In a suitable flask, dissolve the synthesized phenylpyruvic acid in an appropriate solvent, such as a mixture of methanol and water.

-

Reduction: Cool the solution in an ice bath. Slowly add a molar excess of sodium borohydride (NaBH₄) in small portions while stirring. The reaction is typically exothermic.

-

Quenching: After the addition is complete, allow the reaction to stir at room temperature for a few hours to ensure completion. Carefully quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl) until the effervescence ceases. This will neutralize the excess NaBH₄ and the resulting borate esters.

-

Extraction: Extract the aqueous solution with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a crystalline solid with a sharp melting point.

-

Solvent Selection: Choose a suitable solvent system. A common choice for organic acids is a mixture of a solvent in which the compound is soluble (e.g., hot water, ethanol, or ethyl acetate) and a solvent in which it is less soluble (e.g., cold water or hexane). The ideal solvent will dissolve the compound when hot but not when cold.

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the hot solvent required to fully dissolve the solid. Gentle heating and stirring will facilitate dissolution.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. After a brief boiling period, the charcoal is removed by hot filtration.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of the 3-phenyllactic acid will decrease, and crystals will form. The flask should be left undisturbed to allow for the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield of the crystals.[5]

-

Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a desiccator under vacuum.

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-25 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.[6] Ensure the sample is fully dissolved and the solution is homogeneous.

-

Instrument Parameters (Typical for a 400 MHz spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width: Approximately 12-16 ppm.

-

Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.

-

-

-

¹³C NMR Spectroscopy:

-

Sample Preparation: A higher concentration is generally required for ¹³C NMR. Dissolve 50-100 mg of the sample in 0.6-0.7 mL of a deuterated solvent.[6]

-

Instrument Parameters (Typical for a 100 MHz spectrometer):

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width: Approximately 200-220 ppm.

-

Reference: The deuterated solvent peak or TMS.

-

-

2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the dry, purified this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[7][8] The mixture should be a fine, homogeneous powder.

-

Transfer the powder to a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[2] A vacuum die can be used to remove trapped air and moisture.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or a pure KBr pellet.

-

Place the sample pellet in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Biological Pathways and Mechanisms

Biosynthesis of 3-Phenyllactic Acid in Lactic Acid Bacteria

3-Phenyllactic acid is a secondary metabolite produced by various lactic acid bacteria through the catabolism of phenylalanine. The primary biosynthetic route involves a two-step enzymatic process.[1][9]

In the first step, phenylalanine undergoes transamination to phenylpyruvic acid, a reaction catalyzed by an aromatic amino acid aminotransferase. Subsequently, phenylpyruvic acid is reduced to 3-phenyllactic acid by a lactate dehydrogenase.[3][10]

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of 3-phenyllactic acid is attributed to a multi-targeted mechanism that ultimately leads to bacterial cell death.

Studies suggest that 3-phenyllactic acid disrupts the integrity of the bacterial cell wall and increases the permeability of the cell membrane. This leads to the leakage of intracellular components. Furthermore, it has been shown to bind to genomic DNA, potentially interfering with replication and transcription, and may even initiate DNA degradation. This multifaceted attack makes it an effective antimicrobial agent against a range of bacteria.

References

- 1. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. piketech.com [piketech.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. youtube.com [youtube.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]

- 8. scienceijsar.com [scienceijsar.com]

- 9. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]

- 10. Frontiers | The aminotransferase Aat initiates 3-phenyllactic acid biosynthesis in Pediococcus acidilactici [frontiersin.org]

(±)-3-Phenyllactic Acid: A Comprehensive Technical Guide to its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)-3-Phenyllactic acid (PLA), a hydroxylated analog of the amino acid phenylalanine, is a naturally occurring organic acid that has garnered significant attention for its broad-spectrum antimicrobial properties and potential therapeutic applications. This technical guide provides an in-depth overview of the natural occurrence and diverse sources of PLA, presenting quantitative data, detailed experimental protocols for its analysis, and a visual representation of its primary biosynthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Natural Occurrence and Sources

(±)-3-Phenyllactic acid is predominantly a microbial metabolite, with its presence reported in a variety of natural and fermented products. Lactic acid bacteria (LAB) are the most prolific producers of PLA, contributing to its occurrence in many fermented foods.[1][2][3] It is also found in honey, particularly Manuka honey, and has been identified in certain plants and plant-derived products.[1][4]

Microbial Sources

A wide range of microorganisms, especially bacteria and fungi, are known to produce 3-phenyllactic acid.

-

Lactic Acid Bacteria (LAB): Numerous species of LAB, including those from the genera Lactobacillus, Pediococcus, Leuconostoc, and Enterococcus, have been identified as producers of PLA.[5][6] These bacteria are commonly found in fermented foods and beverages. Specific examples include Lactobacillus plantarum, Lactobacillus crustorum, and Pediococcus acidilactici.[5][7][8] The production of PLA by these organisms is often associated with their metabolic activity during fermentation.

-

Other Bacteria and Fungi: Besides LAB, other microorganisms such as Bacillus species and the fungus Geotrichum candidum have also been reported to produce 3-phenyllactic acid.

Food Sources

The presence of (±)-3-phenyllactic acid in various food products is primarily due to microbial fermentation.

-

Fermented Foods: Fermented vegetables, such as kimchi and pickles, are significant sources of PLA due to the metabolic activity of the resident lactic acid bacteria.[7][9][10] Sourdough bread and other fermented cereal products also contain PLA.

-

Honey: Honey, and particularly Manuka honey, is a notable natural source of 3-phenyllactic acid.[4] The concentration of PLA in Manuka honey can be substantial and is considered a marker for its authenticity and potential bioactivity.[4][11]

Plant Sources

While less common than microbial and food sources, (±)-3-phenyllactic acid has been identified in some plant species and plant-based preparations.

-

Bokashi Fertilizer: This fermented organic fertilizer has been shown to contain 3-phenyllactic acid, produced by the action of lactic acid bacteria during the fermentation process.[1][12]

-

Medicinal Plants: Fermented extracts of certain medicinal plants, such as Paeonia lactiflora (white peony root), can also be a source of PLA when inoculated with specific LAB strains.[8][13]

Quantitative Data on (±)-3-Phenyllactic Acid Occurrence

The concentration of (±)-3-phenyllactic acid can vary significantly depending on the source, the specific microbial strains involved, and the fermentation conditions. The following table summarizes the reported quantitative data from various natural sources.

| Source Category | Specific Source | Reported Concentration | Reference(s) |

| Microbial Cultures | Lactobacillus crustorum NWAFU 1078 (in MRS broth with phenylpyruvic acid) | Up to 45.2 mmol/L | [7] |

| Lactobacillus plantarum IMAU10124 (in MRS medium) | 0.229 g/L | [7] | |

| Pediococcus pentosaceus (in MRS medium) | 0.136 g/L | [7] | |

| Lactobacillus sp. SK007 (fed-batch fermentation) | Up to 17.38 g/L | [14] | |

| Various Lactic Acid Bacteria Strains (in MRS broth) | 0.16 - 0.57 mM | [5][6] | |

| Lactiplantibacillus plantarum MSC-C2 (in MRS broth) | 0.8 mM | [8] | |

| Pediococcus pentosaceus K40 (in MRS broth) | 0.08 mM | [8] | |

| Fermented Foods | Naturally Fermented Chinese Vegetables (NMG pickles) | 36,772.11 ng/g | [7] |

| Naturally Fermented Chinese Vegetables (HEB pickles) | 33,553.59 ng/g | [7] | |

| Naturally Fermented Chinese Vegetables (NB pickles) | 18,299.11 ng/g | [7] | |

| Kimchi | 12.0–21.1 μg/mL (early stage), 4.8–9.5 μg/mL (late stage) | [10] | |

| Honey | Manuka Honey | Up to 1400 mg/kg | [4] |

Experimental Protocols

The accurate quantification and characterization of (±)-3-phenyllactic acid from natural sources require robust analytical methodologies. Below are detailed protocols for the extraction and analysis of PLA from microbial cultures and plant materials.

Protocol 1: Quantification of 3-Phenyllactic Acid from Lactic Acid Bacteria Culture Supernatant by HPLC

This protocol is adapted from methodologies described for the analysis of PLA in MRS broth.[15][16][17]

1. Sample Preparation: a. Culture lactic acid bacteria in MRS broth under appropriate conditions. b. Centrifuge the culture at 12,000 x g for 10 minutes to pellet the bacterial cells.[7] c. Collect the supernatant. d. For direct injection, filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining cells and particulate matter.[16][18]

2. HPLC Analysis: a. Chromatographic System: A standard HPLC system equipped with a UV detector. b. Column: A reverse-phase C18 column (e.g., Agilent Zorbax SB-C18, 4.6 mm × 150 mm, 5 µm).[15] c. Mobile Phase: An isocratic or gradient elution using a mixture of an acidic aqueous phase and an organic solvent. A common mobile phase is 35% methanol containing 0.05% trifluoroacetic acid (TFA).[8] Another option is 0.5% phosphoric acid in water (A) and 0.5% phosphoric acid in acetonitrile (B).[15] d. Flow Rate: 1.0 mL/min.[8][15] e. Detection: UV detection at 210 nm or 209 nm.[8][15] f. Quantification: Prepare a standard curve using a certified standard of (±)-3-phenyllactic acid. The concentration in the sample is determined by comparing its peak area to the standard curve.

Protocol 2: Extraction and Quantification of 3-Phenyllactic Acid from Plant Material

This protocol is based on methods used for the analysis of organic acids in plant-derived materials.[1]

1. Extraction: a. Grind the plant material (e.g., leaves, roots, or fermented plant matter) to a fine powder using liquid nitrogen. b. Extract the powdered material with 80% acetonitrile containing 0.1% acetic acid. Perform the extraction twice to ensure complete recovery. c. Centrifuge the extract at high speed (e.g., 15,000 rpm) for 10 minutes at 4°C. d. Collect the supernatant and dry it under vacuum. e. Re-dissolve the dried extract in a 5% sodium bicarbonate aqueous solution. f. Wash the aqueous solution three times with ethyl acetate to remove non-polar compounds. g. Adjust the pH of the aqueous phase to 2.5 with a suitable acid (e.g., HCl). h. Extract the acidified aqueous phase with ethyl acetate. This will partition the protonated 3-phenyllactic acid into the organic phase. i. Collect the ethyl acetate phase and evaporate it to dryness.

2. LC-MS/MS Analysis: a. Sample Preparation: Re-dissolve the dried extract in a suitable solvent, such as methanol. b. Chromatographic System: An LC-MS/MS system is preferred for complex matrices like plant extracts to provide high selectivity and sensitivity. c. Column: A reverse-phase C18 column. d. Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). e. Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ion transitions for 3-phenyllactic acid should be optimized. f. Quantification: Use an internal standard (e.g., a stable isotope-labeled 3-phenyllactic acid) for accurate quantification. Create a calibration curve with known concentrations of the standard.

Signaling Pathways and Experimental Workflows

Biosynthesis of 3-Phenyllactic Acid from Phenylalanine

The primary biosynthetic route for 3-phenyllactic acid in lactic acid bacteria involves a two-step conversion from the amino acid L-phenylalanine. This pathway is a key part of the amino acid catabolism in these microorganisms.

Caption: Biosynthesis of 3-Phenyllactic Acid from L-Phenylalanine in Lactic Acid Bacteria.

General Experimental Workflow for PLA Analysis

The following diagram illustrates a typical workflow for the isolation and quantification of 3-phenyllactic acid from a natural source.

Caption: General workflow for the analysis of 3-Phenyllactic Acid from natural sources.

Conclusion

(±)-3-Phenyllactic acid is a widely distributed natural compound, primarily of microbial origin, with significant potential in various industrial and therapeutic applications. This technical guide has provided a comprehensive overview of its natural occurrence, sources, and quantitative levels, along with detailed methodologies for its analysis. The information presented herein is intended to facilitate further research and development of this promising bioactive molecule. The provided protocols and diagrams serve as practical tools for scientists engaged in the study of natural products and their applications.

References

- 1. 3-Phenyllactic acid is converted to phenylacetic acid and induces auxin-responsive root growth in Arabidopsis plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent research on 3-phenyllactic acid, a broad-spectrum antimicrobial compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-Phenyllactic Acid and Polyphenols Are Substances Enhancing the Antibacterial Effect of Methylglyoxal in Manuka Honey - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. EP2368111A1 - Honey analysis - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3-Phenyllactic acid production by substrate feeding and pH-control in fed-batch fermentation of Lactobacillus sp. SK007 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of HPLC Method to Assay DL-3-Phenyllactic Acid in Culture Supernatant from Lactic Acid Bacteria | Semantic Scholar [semanticscholar.org]

- 16. High-performance liquid chromatography determination of phenyllactic acid in MRS broth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. CN102115777B - Screening method of lactic acid bacteria strains of high-yield DL-3-phenyllactic acid - Google Patents [patents.google.com]

The Biological Role of 3-Phenyllactic Acid in Microorganisms: A Technical Guide

ABSTRACT

3-Phenyllactic acid (PLA), a naturally occurring organic acid produced by a diverse range of microorganisms, particularly Lactic Acid Bacteria (LAB), has garnered significant attention for its broad-spectrum antimicrobial properties. This technical guide provides a comprehensive overview of the multifaceted biological roles of PLA in the microbial world. It delves into its potent antimicrobial and anti-biofilm activities against various pathogenic bacteria and fungi, explores its mechanisms of action, including the disruption of cellular integrity and quorum sensing inhibition, and details its biosynthesis in microorganisms. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate further research and application of this promising biomolecule.

Introduction

3-Phenyllactic acid (2-hydroxy-3-phenylpropanoic acid; PLA) is an aromatic organic acid that plays a significant role in microbial ecology and has emerged as a compound of interest for various applications, including food preservation and novel antimicrobial therapies. Produced primarily by Lactic Acid Bacteria (LAB) through the metabolism of phenylalanine, PLA exhibits a broad spectrum of inhibitory activity against a wide range of bacteria and fungi.[1][2] Its Generally Regarded as Safe (GRAS) status, coupled with its potent biological activities, makes it an attractive alternative to conventional antimicrobial agents.[3] This guide aims to provide an in-depth technical understanding of the biological functions of PLA in microorganisms.

Antimicrobial Activity of 3-Phenyllactic Acid

PLA demonstrates significant antimicrobial activity against a wide array of pathogenic and spoilage microorganisms. Its efficacy is often pH-dependent, with increased activity observed at lower pH values, a characteristic typical of weak acid preservatives.[4] The antimicrobial spectrum of PLA encompasses both Gram-positive and Gram-negative bacteria, as well as various fungal species.

Antibacterial Activity

PLA has been shown to be effective against numerous pathogenic bacteria. The primary mechanism of its antibacterial action involves the disruption of cell membrane integrity, leading to increased permeability and leakage of intracellular components.[5] Additionally, studies have suggested that PLA can intercalate with bacterial genomic DNA, further contributing to its bactericidal effects.[3]

Antifungal Activity

The antifungal properties of PLA are well-documented, with inhibitory effects observed against various molds and yeasts, including species of Aspergillus, Penicillium, Fusarium, and Candida.[2][6] The proposed mechanism for its antifungal action also involves the disruption of the fungal cell membrane.[7]

Quantitative Data on Antimicrobial Activity and Production

The following tables summarize the quantitative data on the minimum inhibitory concentrations (MICs) of PLA against various microorganisms and its production by different LAB strains, as reported in the scientific literature.

Table 1: Minimum Inhibitory Concentrations (MICs) of 3-Phenyllactic Acid against Pathogenic Bacteria

| Bacterial Species | Strain | MIC (mg/mL) | MIC (mM) | Reference |

| Aggregatibacter actinomycetemcomitans | - | 3.3 | 20 | [3] |

| Listeria monocytogenes | - | 1.25 | ~7.5 | [8] |

| Escherichia coli | - | 2.5 | ~15 | [8] |

| Klebsiella pneumoniae | - | 2.5 | ~15 | [9] |

| Salmonella enterica Derby | - | 2.0 - 2.75 | ~12 - 16.5 | [9] |

| Escherichia coli O26 | - | 2.0 - 2.75 | ~12 - 16.5 | [9] |

Table 2: Minimum Inhibitory Concentrations (MICs) of 3-Phenyllactic Acid against Pathogenic Fungi

| Fungal Species | Strain | MIC (mg/mL) | Reference |

| Aspergillus spp. | Various | 3.75 - 7.5 | [2] |

| Penicillium spp. | Various | 3.75 - 7.5 | [2] |

| Fusarium spp. | Various | 3.75 - 7.5 | [2] |

| Candida albicans | ATCC 90028 & Clinical Isolates | 7.5 | [6] |

| Rhizopus sp. | - | 180 | [10] |

| Mucor sp. | - | 180 | [10] |

Table 3: Production of 3-Phenyllactic Acid by Lactic Acid Bacteria (LAB) Strains

| LAB Strain | Substrate/Medium | PLA Production | Reference |

| Lactobacillus zeae Y44 | MRS broth + 5 mM PPA | 4.21 mM | [11] |

| Lactobacillus plantarum MSC-C2 | MRS broth | 0.8 mM | [12] |

| Lactobacillus plantarum MSC-C2 | MRS broth + 1 mg/mL PPA | 3.88 mM | [12] |

| Pediococcus pentosaceus K40 | MRS broth | 0.08 mM | [12] |

| Pediococcus pentosaceus K40 | MRS broth + 1 mg/mL PPA | 5.43 mM | [12] |

| Lactobacillus crustorum NWAFU 1078 | MRS broth + 60 mM PPA | 45.2 mM | [1] |

| Lactobacillus pentosus BMOBR013 | - | 0.441 g/L (~2.65 mM) | [13] |

| Pediococcus acidilactici BMOBR041 | - | 0.294 g/L (~1.77 mM) | [13] |

| Lactobacillus pentosus BMOBR061 | - | 0.165 g/L (~0.99 mM) | [13] |

Inhibition of Biofilm Formation

Bacterial biofilms are structured communities of cells that exhibit increased resistance to antimicrobial agents. PLA has demonstrated significant efficacy in both inhibiting the formation of biofilms and eradicating pre-formed biofilms of various pathogenic bacteria.

At sub-inhibitory concentrations, PLA has been shown to significantly reduce biofilm formation. For instance, against Aggregatibacter actinomycetemcomitans, PLA at a concentration of 15 mM (a sub-inhibitory concentration) decreased biofilm formation by over 90%.[3] Studies on Enterobacter cloacae have also shown that PLA can effectively inactivate biofilm cells, primarily by damaging the cell membrane.[5]

Role in Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. This system regulates various processes, including virulence factor production and biofilm formation. PLA has been identified as a potent inhibitor of QS, particularly in the opportunistic pathogen Pseudomonas aeruginosa.

PLA has been shown to antagonistically bind to the QS receptors RhlR and PqsR in P. aeruginosa with a higher affinity than their native ligands.[14] This binding competitively inhibits the activation of QS-regulated genes, leading to a reduction in the production of virulence factors such as pyocyanin, protease, and rhamnolipids, all of which are crucial for biofilm development.[14][15]

Metabolic Pathway of 3-Phenyllactic Acid Production

The primary route for PLA biosynthesis in LAB is the "core pathway," which involves the catabolism of the amino acid phenylalanine.[16] This pathway consists of two main enzymatic steps:

-

Transamination: Phenylalanine is converted to phenylpyruvic acid (PPA) by an aromatic amino acid aminotransferase.

-

Reduction: PPA is then reduced to PLA by a lactate dehydrogenase.

The availability of precursors such as phenylalanine and α-ketoglutarate, an amino group acceptor, can significantly influence the production yield of PLA.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocols · Benchling [benchling.com]

- 6. Anti-Biofilm Activity of Phenyllactic Acid against Clinical Isolates of Fluconazole-Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-phenyllactic acid production by free-whole-cells of Lactobacillus crustorum in batch and continuous fermentation systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Antimycotic effect of 3-phenyllactic acid produced by probiotic bacterial isolates against Covid-19 associated mucormycosis causing fungi | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]

- 13. Antimycotic effect of 3-phenyllactic acid produced by probiotic bacterial isolates against Covid-19 associated mucormycosis causing fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanistic understanding of Phenyllactic acid mediated inhibition of quorum sensing and biofilm development in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. KoreaMed Synapse [synapse.koreamed.org]

Spectroscopic Data of (±)-3-Phenyllactic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (±)-3-Phenyllactic acid, a significant molecule in various biological and chemical research fields. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and ease of comparison. Detailed experimental protocols are also provided to aid in the replication and verification of these findings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (±)-3-Phenyllactic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.28 - 7.38 | m | 5H | Aromatic protons (C₆H₅) |

| 4.25 - 4.27 | dd | 1H | CH-OH |

| 3.08 - 3.11 | dd | 1H | CH₂ (diastereotopic) |

| 2.85 - 2.89 | dd | 1H | CH₂ (diastereotopic) |

Solvent: D₂O, Frequency: 600 MHz[1][2]

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 177.0 | C=O (Carboxylic acid) |

| 137.5 | Aromatic C (quaternary) |

| 129.5 | Aromatic CH |

| 128.8 | Aromatic CH |

| 127.0 | Aromatic CH |

| 72.5 | CH-OH |

| 40.5 | CH₂ |

Solvent and frequency not specified in the initial data. The assignments are based on typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description | Functional Group |

| 3400 - 2400 (broad) | O-H stretch | Carboxylic acid & Alcohol |

| 3080 - 3030 | C-H stretch | Aromatic |

| 2960 - 2850 | C-H stretch | Aliphatic |

| 1715 | C=O stretch | Carboxylic acid |

| 1600, 1495, 1450 | C=C stretch | Aromatic ring |

| 1220 | C-O stretch | Carboxylic acid/Alcohol |

| 740, 700 | C-H bend (out-of-plane) | Monosubstituted benzene |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 166 | - | [M]⁺ (Molecular Ion) |

| 149 | - | [M-OH]⁺ |

| 121 | - | [M-COOH]⁺ |

| 103 | - | [C₈H₇]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | - | [C₆H₅]⁺ (Phenyl ion) |

Ionization method: Electron Ionization (EI)[3]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-25 mg of (±)-3-Phenyllactic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[4][5][6][7] For ¹³C NMR, a higher concentration (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[4]

-

Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing in organic solvents.[4]

-

Data Acquisition :

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum, typically using a single pulse experiment.

-

Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence.

-

-

Data Processing :

-

Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum.

-

Phase the spectrum to obtain pure absorption peaks.

-

Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal is clean.

-

Place a small amount of solid (±)-3-Phenyllactic acid directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.[8]

-

-

Sample Preparation (KBr Pellet Method) :

-

Data Acquisition :

-

Obtain a background spectrum of the empty ATR crystal or the pure KBr pellet.

-

Place the sample (on the ATR crystal or the KBr pellet in a holder) in the IR beam.

-

Acquire the sample spectrum. The instrument automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.[10]

-

-

Data Analysis :

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

-

Mass Spectrometry

-

Sample Introduction : The method of sample introduction depends on the ionization technique. For a relatively volatile solid like (±)-3-Phenyllactic acid, direct insertion or use with a gas chromatography (GC-MS) system is common.[11][12]

-

Ionization : In Electron Ionization (EI), the sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion ([M]⁺). This high energy often leads to fragmentation of the molecular ion.[11][12]

-

Mass Analysis : The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[13][14]

-

Detection : A detector records the abundance of each ion at a specific m/z value.

-

Data Presentation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most abundant ion is assigned a relative intensity of 100% (the base peak).[15]

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like (±)-3-Phenyllactic acid.

References

- 1. (+-)-3-Phenyllactic acid | C9H10O3 | CID 3848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000779) [hmdb.ca]

- 3. 3-Phenyllactic acid, (S)- | C9H10O3 | CID 444718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]

- 7. publish.uwo.ca [publish.uwo.ca]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. rtilab.com [rtilab.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 13. fiveable.me [fiveable.me]

- 14. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 15. m.youtube.com [m.youtube.com]

Physical properties of racemic 3-phenyllactic acid

An In-depth Technical Guide to the Physical Properties of Racemic 3-Phenyllactic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of racemic 3-phenyllactic acid, a compound of interest in various scientific and pharmaceutical fields. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental methodologies for key analytical techniques are also provided, along with visualizations of relevant biochemical pathways and analytical workflows.

Quantitative Physical Properties

The physical properties of racemic 3-phenyllactic acid are summarized in the tables below. These properties are crucial for its handling, formulation, and analysis.

Table 1: General and Thermodynamic Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₃ | --INVALID-LINK-- |

| Molecular Weight | 166.17 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | Chem-Impex International |

| Melting Point | 95 - 98 °C | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

| Boiling Point | 148-150 °C at 15 Torr | CAS Common Chemistry |

| pKa (Predicted) | 4.02 | --INVALID-LINK-- |

Table 2: Solubility Data

| Solvent | Solubility | Source(s) |

| Water | 33.33 mg/mL (requires sonication) | --INVALID-LINK-- |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.2 mg/mL | Cayman Chemical |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | --INVALID-LINK-- |

| Dimethylformamide (DMF) | ~12 mg/mL | Cayman Chemical |

| Ethanol | Soluble | --INVALID-LINK-- |

Table 3: Spectroscopic Data

| Technique | Data Highlights | Source(s) |

| ¹H NMR (600 MHz, H₂O, pH 6.99) | δ (ppm): 7.38-7.28 (m, 5H, Ar-H), 4.27-4.25 (m, 1H, CH-OH), 3.11-2.85 (m, 2H, CH₂) | --INVALID-LINK-- |

| ¹³C NMR | Data available from SpectraBase. | --INVALID-LINK-- |

| Mass Spectrometry (GC-MS) | m/z: 91.0 (100%), 113.0, 121.0, 147.0, 149.0 | --INVALID-LINK-- |

| Infrared (IR) Spectroscopy (ATR) | Data available from SpectraBase. | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies for determining the key physical properties of racemic 3-phenyllactic acid are outlined below. These protocols are based on standard laboratory practices.

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state and is a key indicator of purity.

Principle: A small, finely powdered sample of the compound is heated at a controlled rate, and the temperature range over which the substance melts is observed.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the sample of racemic 3-phenyllactic acid is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a moderate rate to quickly determine an approximate melting range.

-

Once the approximate range is known, allow the apparatus to cool.

-

Prepare a new sample and heat it again, but this time, slow the heating rate to 1-2 °C per minute as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

Determination of Solubility

Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature.

Principle: A known mass of the solute is added incrementally to a known volume of the solvent at a constant temperature until saturation is reached.

Apparatus:

-

Analytical balance

-

Vials or test tubes with closures

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled water bath or shaker

-

Spatula

-

Graduated cylinders or pipettes

Procedure:

-

Measure a precise volume of the desired solvent (e.g., 1 mL of water) into a vial.

-

Place the vial in a temperature-controlled environment (e.g., a 25 °C water bath).

-

Weigh a small, known amount of racemic 3-phenyllactic acid.

-

Add a small portion of the solid to the solvent and agitate vigorously (using a vortex mixer or magnetic stirrer) until it dissolves completely.

-

Continue adding small, weighed portions of the solid, ensuring each portion dissolves before adding the next.

-

The point at which a small amount of solid remains undissolved after prolonged agitation is the saturation point.

-

The total mass of the dissolved solid per volume of solvent represents the solubility at that temperature. For less soluble compounds, a gravimetric analysis of a saturated solution may be necessary.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture.

Principle: A solution of the sample is passed through a column packed with a stationary phase. Different components of the sample travel through the column at different rates, allowing them to be separated.

Instrumentation:

-

HPLC system with a pump, injector, column oven, and detector (e.g., UV detector)

-

Chiral stationary phase column (e.g., Chiralcel OJ-H) for enantiomeric separation if needed. For general analysis, a C18 column is common.

-

Data acquisition and processing software

A representative method for the analysis of 3-phenyllactic acid is as follows:

-

Column: Agilent Zorbax SB-C18 (150 mm × 4.6 mm, 5 µm)[1]

-

Mobile Phase: A gradient of methanol (or acetonitrile) and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to ensure the analyte is in its protonated form.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: 25 °C

-

Detection: UV at 210 nm or 261 nm.[1]

-

Sample Preparation: Dissolve a known amount of racemic 3-phenyllactic acid in a suitable solvent (e.g., mobile phase or a compatible organic solvent) to a known concentration. Filter the sample through a 0.22 µm syringe filter before injection.

Visualizations

The following diagrams illustrate the biosynthetic pathway of 3-phenyllactic acid and a general workflow for its analysis.

Caption: Biosynthesis of 3-Phenyllactic Acid.

Caption: HPLC Analysis Workflow.

References

An In-Depth Technical Guide to the Chirality and Stereoisomers of 3-Phenyllactic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyllactic acid (PLA) is a naturally occurring alpha-hydroxy acid with a chiral center at the C2 position, existing as two stereoisomers: (R)-3-phenyllactic acid and (S)-3-phenyllactic acid. These enantiomers often exhibit distinct biological activities, making their separation and stereoselective synthesis crucial for research in pharmaceuticals, food science, and agriculture. This guide provides a comprehensive overview of the stereochemistry of 3-phenyllactic acid, including its physical and chemical properties, synthesis, separation, and biological significance, with a focus on providing practical experimental details and conceptual workflows.

Physicochemical Properties of 3-Phenyllactic Acid Stereoisomers

The stereoisomers of 3-phenyllactic acid, along with the racemic mixture, possess distinct physical properties. A summary of these properties is presented in the table below for easy comparison.

| Property | (R)-(+)-3-Phenyllactic Acid | (S)-(-)-3-Phenyllactic Acid | (±)-3-Phenyllactic Acid (Racemic) |

| Molecular Formula | C₉H₁₀O₃ | C₉H₁₀O₃ | C₉H₁₀O₃ |

| Molecular Weight ( g/mol ) | 166.17 | 166.17 | 166.17 |

| Melting Point (°C) | 121 - 125[1] | 122 - 124[2] | 98[3] |

| Specific Rotation [α] | Not specified in search results | -20.8° (c=2, H₂O) | 0° |

| Appearance | Solid[1] | Solid[2] | Solid[3] |

| pKa | 3.72 ± 0.10 (Predicted) | 3.72 ± 0.10 (Predicted) | Not specified |

| LogP | Not specified | 1.184[2] | 1.83[3] |

| Water Solubility | Soluble | Soluble | Not specified |

| CAS Number | 7326-19-4 | 20312-36-1 | 828-01-3 |

Synthesis and Resolution of 3-Phenyllactic Acid Stereoisomers

The preparation of enantiomerically pure 3-phenyllactic acid can be achieved through two primary strategies: asymmetric synthesis from a prochiral precursor or resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a single enantiomer. Biocatalytic methods are particularly effective for this purpose.

This protocol describes the whole-cell biotransformation of phenylpyruvic acid (PPA) to (S)-3-phenyllactic acid using recombinant E. coli.

Materials:

-

Recombinant E. coli strain co-expressing L-lactate dehydrogenase (L-LDH) and glucose dehydrogenase (GDH)

-

Luria-Bertani (LB) medium with appropriate antibiotic for plasmid maintenance

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Phenylpyruvic acid (PPA)

-

Glucose

-

Sodium phosphate buffer (100 mM, pH 7.0)

-

Centrifuge

-

Shaking incubator

-

HPLC system with a chiral column

Procedure:

-

Cultivation of Recombinant E. coli: Inoculate a single colony of the recombinant E. coli strain into 50 mL of LB medium containing the appropriate antibiotic. Incubate at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induction of Protein Expression: Induce the expression of L-LDH and GDH by adding IPTG to a final concentration of 0.2 mM. Continue the incubation at a lower temperature (e.g., 25°C) for an additional 6 hours to allow for proper protein folding.

-

Preparation of Whole-Cell Biocatalyst: Harvest the cells by centrifugation at 6,000 x g for 10 minutes at 4°C. Wash the cell pellet twice with 100 mM sodium phosphate buffer (pH 7.0) and resuspend in the same buffer to the desired cell density (e.g., OD₆₀₀ = 25).

-

Biotransformation Reaction: In a reaction vessel, combine the whole-cell biocatalyst suspension with PPA (e.g., 50 mM) and glucose (e.g., 100 mM) in 100 mM sodium phosphate buffer (pH 7.0).

-

Reaction Conditions: Incubate the reaction mixture at an optimized temperature (e.g., 42°C) with shaking at 200 rpm.

-

Monitoring and Analysis: Periodically withdraw samples from the reaction mixture. Centrifuge the samples to remove the cells and analyze the supernatant by chiral HPLC to determine the concentration of (S)-3-phenyllactic acid and the enantiomeric excess.

Resolution of Racemic 3-Phenyllactic Acid

Resolution involves separating the two enantiomers from a racemic mixture. This can be accomplished through enzymatic kinetic resolution.

This protocol outlines the resolution of a racemic mixture of 3-phenyllactic acid methyl ester using a lipase to selectively hydrolyze one enantiomer.

Materials:

-

Racemic 3-phenyllactic acid methyl ester

-

Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)

-

Organic solvent (e.g., toluene, hexane)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Shaking incubator

-

HPLC system with a chiral column

Procedure:

-

Reaction Setup: In a sealed vial, dissolve a known concentration of racemic 3-phenyllactic acid methyl ester in the chosen organic solvent.

-

Addition of Biocatalyst and Aqueous Phase: Add the immobilized lipase and a small amount of phosphate buffer to the reaction mixture. The buffer provides the necessary water for the hydrolysis reaction.

-

Reaction Conditions: Incubate the mixture at a specific temperature (e.g., 40°C) with constant agitation.

-

Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at different time intervals. Analyze these aliquots using chiral HPLC to determine the enantiomeric excess of the remaining ester and the produced acid.

-

Reaction Termination and Product Isolation: Once the desired conversion (ideally close to 50%) and enantiomeric excess are achieved, stop the reaction by filtering off the immobilized lipase. The unreacted ester enantiomer and the produced acid enantiomer can then be separated by extraction or chromatography.

Analytical Methods for Enantiomeric Separation

Accurate determination of the enantiomeric composition of 3-phenyllactic acid is critical. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

Protocol for Chiral HPLC Separation:

-

Column: Chiralcel OJ-H (250 x 4.6 mm, 5 µm)

-

Mobile Phase: Hexane/Isopropanol (90:10, v/v) containing 0.1% Trifluoroacetic Acid (TFA)

-

Flow Rate: 0.5 mL/min

-

Detection: UV at 261 nm

-

Temperature: 25°C

-

Sample Preparation: Dissolve the sample in the mobile phase.

Gas Chromatography (GC)

For GC analysis, derivatization of the carboxylic acid and hydroxyl groups is typically required to increase volatility.

Protocol for Chiral GC-MS Analysis (after derivatization):

-

Derivatization: Convert 3-phenyllactic acid to its methyl ester, followed by acylation of the hydroxyl group.

-

Column: Chiral capillary column with a cyclodextrin-based stationary phase (e.g., Rt-βDEXsm).

-

Carrier Gas: Hydrogen or Helium.

-

Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 230°C) at a controlled rate (e.g., 2°C/min).

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Capillary Electrophoresis (CE)

CE offers high separation efficiency and requires only small sample volumes. Chiral selectors are added to the background electrolyte to achieve enantiomeric separation.

Protocol for Capillary Zone Electrophoresis (CZE):

-

Capillary: Fused silica capillary (e.g., 50 µm i.d., 50 cm total length).

-

Background Electrolyte (BGE): A buffer solution (e.g., phosphate buffer) at a specific pH containing a chiral selector.

-

Chiral Selector: A cyclodextrin derivative, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), is commonly used.

-

Voltage: Apply a high voltage across the capillary.

-

Detection: UV detector at a suitable wavelength.

-

Procedure:

-

Condition the capillary by flushing with NaOH, water, and then the BGE.

-

Inject the sample into the capillary.

-

Apply the separation voltage and record the electropherogram.

-

Biological Significance and Signaling Pathways

The stereoisomers of 3-phenyllactic acid exhibit different biological activities, particularly as antimicrobial agents.

Antimicrobial Activity

Both (R)- and (S)-3-phenyllactic acid show broad-spectrum antimicrobial activity against bacteria and fungi. However, the D-enantiomer ((R)-3-phenyllactic acid) often displays higher activity.[3] The proposed mechanisms of action include:

-

Cell Membrane Disruption: 3-Phenyllactic acid can damage the cell membrane integrity of bacteria like Listeria monocytogenes, leading to cell lysis.[4]

-

Inhibition of Biofilm Formation: It can inhibit the formation of biofilms by pathogenic bacteria such as Pseudomonas aeruginosa.

-

Interference with Quorum Sensing: 3-Phenyllactic acid has been shown to interfere with the quorum-sensing systems of bacteria like P. aeruginosa, which regulate the expression of virulence factors.[2]

Biosynthesis Pathway

In many microorganisms, particularly lactic acid bacteria, 3-phenyllactic acid is synthesized from the amino acid L-phenylalanine.

Experimental and Logical Workflows

Workflow for Stereoselective Synthesis and Analysis

The following diagram illustrates a typical workflow for the production and analysis of a single enantiomer of 3-phenyllactic acid.

Logical Flowchart for Chiral Resolution

This diagram presents a decision-making process for the resolution of racemic 3-phenyllactic acid.

Conclusion

The stereochemistry of 3-phenyllactic acid plays a pivotal role in its biological function. Understanding the distinct properties of its enantiomers and mastering the techniques for their synthesis and separation are essential for advancing research and development in various scientific fields. This guide has provided a detailed overview and practical protocols to aid researchers in their work with these important chiral molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanistic understanding of Phenyllactic acid mediated inhibition of quorum sensing and biofilm development in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. Antibacterial activity of phenyllactic acid against Listeria monocytogenes and Escherichia coli by dual mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of 3-Phenyllactic Acid in Lactic Acid Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Phenyllactic acid (PLA) is a broad-spectrum antimicrobial organic acid with significant potential in food preservation and clinical applications.[1][2] Produced by various microorganisms, Lactic Acid Bacteria (LAB) are a primary focus for PLA production due to their "Generally Regarded as Safe" (GRAS) status.[2][3] This document provides a detailed overview of the core biosynthetic pathway of PLA in LAB, quantitative production data, and comprehensive experimental protocols for its study and quantification.

The Core Biosynthesis Pathway

The primary mechanism for PLA synthesis in Lactic Acid Bacteria is a two-step metabolic conversion of the amino acid L-phenylalanine.[1][2][4] This process is a part of the broader amino acid metabolism of the bacteria.

Step 1: Transamination of Phenylalanine The pathway is initiated by the transamination of L-phenylalanine (Phe) to phenylpyruvic acid (PPA).[1][2] This reaction is catalyzed by an aromatic aminotransferase (AAT) .[1] An α-keto acid is required as an amino group acceptor. While α-ketoglutarate, supplied by glucose metabolism, is a common acceptor, its addition has been shown to increase PLA production by 5-30%.[4] Studies have also demonstrated that pyruvic acid can serve as an amino group acceptor in some species, such as Pediococcus acidilactici, leading to the formation of alanine.[5]

Step 2: Reduction of Phenylpyruvic Acid The intermediate, phenylpyruvic acid (PPA), is subsequently reduced to 3-phenyllactic acid (PLA).[1][2][4] This reduction is catalyzed by lactate dehydrogenase (LDH) enzymes.[2][6] Depending on the specific LDH present in the LAB strain, either L-PLA or D-PLA can be produced, catalyzed by L-LDH (EC 1.1.1.27) or D-LDH (EC 1.1.1.28), respectively.[1]

This initial transamination step is often the rate-limiting factor in PLA production.[2][7] Consequently, supplementing the culture medium with PPA instead of phenylalanine can lead to a significant, sometimes several-fold, increase in PLA yield.[2][3][7]

References

- 1. Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria - MedCrave online [medcraveonline.com]

- 2. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]

- 3. Efficient Conversion of Phenylpyruvic Acid to Phenyllactic Acid by Using Whole Cells of Bacillus coagulans SDM - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The aminotransferase Aat initiates 3-phenyllactic acid biosynthesis in Pediococcus acidilactici [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Preliminary Investigation into the Broad-Spectrum Antimicrobial Activity of 3-Phenyllactic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyllactic acid (PLA), a naturally occurring organic acid produced by various microorganisms, particularly lactic acid bacteria (LAB), is gaining significant attention for its broad-spectrum antimicrobial properties.[1][2][3] This compound, with the chemical formula C₉H₁₀O₃, has demonstrated inhibitory effects against a wide range of bacteria and fungi, positioning it as a promising candidate for applications in food preservation, agriculture, and potentially as a therapeutic agent.[4][5][6] This technical guide provides a comprehensive overview of the antimicrobial spectrum of 3-phenyllactic acid, detailing its activity against various microorganisms, the experimental protocols used for its evaluation, and its proposed mechanisms of action.

Antimicrobial Spectrum of 3-Phenyllactic Acid

3-Phenyllactic acid exhibits a wide antimicrobial spectrum, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal species, including yeasts and molds.[1][2][7] Its efficacy is often influenced by factors such as pH, with greater activity typically observed in more acidic environments.[1][8]

Antibacterial Activity

PLA has been shown to be effective against a multitude of pathogenic and spoilage bacteria. Notably, it demonstrates strong inhibitory action against Gram-positive bacteria such as Listeria monocytogenes, Staphylococcus aureus, Bacillus cereus, and Enterococcus faecalis.[9][10] Its activity extends to Gram-negative bacteria as well, including Escherichia coli, Salmonella, Shigella flexneri, Klebsiella oxytoca, and Pseudomonas aeruginosa.[10]

Antifungal Activity

The antifungal properties of PLA are also well-documented, making it a viable agent against fungal contaminants in food and potential fungal pathogens.[4] It has been shown to inhibit the growth of various molds, including species of Aspergillus, Penicillium, and Fusarium.[10][11] Additionally, PLA is effective against pathogenic yeasts such as Candida and Rhodotorula species.[10]

Quantitative Antimicrobial Data

The following tables summarize the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of 3-phenyllactic acid against a selection of microorganisms as reported in the literature. It is important to note that these values can vary depending on the specific strain, experimental conditions (e.g., pH, temperature, growth medium), and the isomeric form of PLA used (D- or L-).[1]

Table 1: Antibacterial Activity of 3-Phenyllactic Acid (MIC & MBC)

| Microorganism | Strain | MIC | MBC | Conditions | Reference |

| Listeria monocytogenes | - | - | - | - | [9][10] |

| Staphylococcus aureus | - | - | - | - | [9][10] |

| Enterococcus faecalis | - | - | - | - | [9][10] |

| Klebsiella oxytoca | - | - | - | - | [9] |

| Providencia stuartii | - | - | - | - | [9] |

| Aggregatibacter actinomycetemcomitans | - | 20 mM | >25 mM | 24h culture | [10] |

| Klebsiella pneumoniae | - | 2.5 mg/mL | - | - | [12] |

| Listeria innocua | ATCC 33090 | 2.8 mM | - | pH 5.0 | [8] |

| Listeria innocua | ATCC 33090 | 5.7 mM | - | pH 5.5 | [8] |

Table 2: Antifungal Activity of 3-Phenyllactic Acid (MIC & MFC)

| Microorganism | Strain | MIC (90%) | MFC | Conditions | Reference |

| Aspergillus spp. | 14 species | <7.5 mg/mL | ≤10 mg/mL | - | [11] |

| Penicillium spp. | (isolated from bakery products) | <7.5 mg/mL | ≤10 mg/mL | - | [11] |

| Fusarium spp. | <7.5 mg/mL | ≤10 mg/mL | - | [11] | |

| Rhizopus sp. | - | 180 mg/mL | - | - | [13][14] |

| Mucor sp. | - | 180 mg/mL | - | - | [13][14] |

| Colletotrichum gloeosporioides | - | 3.01-36.10 mM | - | - | [15] |

| Botrytis cinerea | - | 3.01-36.10 mM | - | - | [15] |

| Penicillium expansum | - | 3.01-36.10 mM | - | - | [15] |

| Aspergillus flavus | - | 3.01-36.10 mM | - | - | [15] |

Experimental Protocols

The determination of the antimicrobial spectrum of 3-phenyllactic acid involves several standard microbiology assays. The following are detailed methodologies for key experiments.

Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

-

Preparation of 3-Phenyllactic Acid Stock Solution: A stock solution of 3-phenyllactic acid is prepared in a suitable solvent (e.g., sterile deionized water or a buffer) and filter-sterilized.

-

Preparation of Microbial Inoculum: The test microorganism is cultured in an appropriate broth medium to reach a logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 1 x 10⁵ CFU/mL).

-

Serial Dilutions: A two-fold serial dilution of the 3-phenyllactic acid stock solution is performed in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth, no PLA) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated under optimal conditions (temperature, time) for the growth of the test microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of 3-phenyllactic acid that completely inhibits visible growth of the microorganism.

Agar Well Diffusion Assay for Zone of Inhibition

This method is used to qualitatively assess the antimicrobial activity of a substance.

-

Preparation of Agar Plates: An appropriate agar medium is poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism using a sterile swab.

-

Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically created in the agar using a sterile cork borer.

-

Application of 3-Phenyllactic Acid: A specific volume of a known concentration of 3-phenyllactic acid solution is added to each well. A negative control (solvent) is also included.

-

Incubation: The plates are incubated under suitable conditions for the growth of the microorganism.

-

Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

Mechanism of Action

The antimicrobial mechanism of 3-phenyllactic acid is multifaceted and not yet fully elucidated. However, research suggests that its primary mode of action involves the disruption of the microbial cell membrane.[4][16][17]

The amphiphilic nature of the PLA molecule, with its hydrophobic benzene ring and hydrophilic carboxyl group, is thought to facilitate its interaction with the cell membrane.[8] This interaction leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[16] Scanning electron microscopy studies have shown that exposure to PLA causes changes in bacterial cell morphology, including cell wall damage, swelling, and eventual lysis.[9]

Furthermore, some studies suggest that PLA may also exert its antimicrobial effects by binding to and degrading genomic DNA.[12][16] This dual-action mechanism, targeting both the cell envelope and intracellular components, contributes to its broad-spectrum activity.

Visualizations

Experimental Workflow for Antimicrobial Spectrum Determination

Caption: Experimental workflow for determining the antimicrobial spectrum of 3-phenyllactic acid.

Proposed Mechanism of Action of 3-Phenyllactic Acid

Caption: Proposed antimicrobial mechanism of action of 3-phenyllactic acid.

Conclusion

3-Phenyllactic acid demonstrates a promising and broad antimicrobial spectrum, with documented activity against a wide array of bacteria and fungi. Its natural origin and multifaceted mechanism of action make it an attractive candidate for further research and development in various fields, including food science and therapeutics. The provided data and protocols offer a foundational guide for researchers investigating the potential applications of this versatile antimicrobial compound. Further studies are warranted to fully elucidate its mechanisms of action and to optimize its use in practical applications.

References

- 1. Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria - MedCrave online [medcraveonline.com]